molecular formula C20H26S2 B3057016 Bis(4-tert-butylphenyl) disulfide CAS No. 7605-48-3

Bis(4-tert-butylphenyl) disulfide

Cat. No. B3057016
CAS RN: 7605-48-3
M. Wt: 330.6 g/mol
InChI Key: JHJKMOPTKMUFOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bis(4-tert-butylphenyl) disulfide can be achieved through various methods. One efficient approach involves the reductive bromination of N,N-bis(4-tert-butylphenyl)hydroxylamine using bromine (Br2) as the brominating agent. The reaction proceeds via the reductive bromination mechanism, where two hydrogen atoms in the ortho positions of the benzene rings are substituted by Br2, resulting in the formation of the disulfide compound .


Physical And Chemical Properties Analysis

  • Melting Point : The compound melts at approximately 237-240°C .
  • Solubility : It is soluble in organic solvents such as PGMEA, γ-butyrolactone, and ethyl lactate .
  • UV Absorption : It exhibits absorption at around 202 nm .

Scientific Research Applications

Self-Healing Elastomers

Bis(4-aminophenyl) disulfide, closely related to Bis(4-tert-butylphenyl) disulfide, is effectively used as a dynamic crosslinker for designing self-healing poly(urea-urethane) elastomers. These elastomers exhibit quantitative healing efficiency at room temperature without the need for any catalyst or external intervention, demonstrating significant potential in materials science (Rekondo et al., 2014).

Structural and Dynamic Analysis

Bis(organothiophosphoryl) disulfides, including variants with tert-butylphenyl groups, have been studied for their structural and dynamic properties using techniques like X-ray diffraction and NMR spectroscopy. These studies provide insights into the molecular structures and intramolecular dynamics of such compounds, which are essential for understanding their chemical behavior and potential applications (Knopik et al., 1993).

Antioxidative Properties

Bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfides, closely related to Bis(4-tert-butylphenyl) disulfide, have been synthesized and their antioxidative activity in rubbers and vulcanizates has been examined. This research indicates potential applications in materials like rubbers to improve their durability and resistance to oxidation (Bashkatova et al., 2005).

Crystal Structure Analysis

The crystal structure of bis(tert-butylsulfonyl) disulfide has been described and compared with oxides of other polysulfanes, providing insights into the molecular architecture and bonding characteristics of such sulfur-containing compounds (Freeman et al., 1995).

Synthesis and Catalysis

Bis(4-tert-butylphenyl) disulfide and its derivatives have been explored in synthetic chemistry, particularly in the context of catalysis. For example, their role in the rhodium-catalyzed synthesis of diaryl sulfides using aryl fluorides and organopolysulfides demonstrates their utility in facilitating chemical reactions (Arisawa et al., 2012).

Polymer Synthesis

Bis(4-aminophenyl) disulfide, similar to Bis(4-tert-butylphenyl) disulfide, has been used in the synthesis of telomers of tert-butyl acrylate and acrylic acid, serving as an "iniferter" (initiator-transfer-terminator). This application is significant in polymer chemistry for the controlled synthesis of functionalized polymers (Shefer et al., 1993).

Metal Extraction

Certain derivatives of Bis(4-tert-butylphenyl) disulfide, like thiadiphosphetane disulfide, have been shown to act as excellent Ag+-selective extractants. This suggests their potential use in metal extraction and purification processes (Yoshifuji et al., 1994).

Safety and Hazards

  • Storage : Store under inert gas and protect from light .

properties

IUPAC Name

1-tert-butyl-4-[(4-tert-butylphenyl)disulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26S2/c1-19(2,3)15-7-11-17(12-8-15)21-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJKMOPTKMUFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226951
Record name Bis(4-tert-butylphenyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-tert-butylphenyl) disulfide

CAS RN

7605-48-3
Record name Bis(4-tert-butylphenyl) disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC158727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158727
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(4-tert-butylphenyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(4-TERT-BUTYLPHENYL) DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TQJ1AL17F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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